3-Deoxyglucosone - 4084-27-9

3-Deoxyglucosone

Catalog Number: EVT-315389
CAS Number: 4084-27-9
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deoxyglucosone (3DG) is a highly reactive α-dicarbonyl sugar and a potent protein cross-linking agent []. It is a major intermediate in the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids [, ]. In the context of scientific research, 3DG is primarily studied for its role in the formation of advanced glycation end products (AGEs) [, , ]. AGEs are a heterogeneous group of compounds formed by the reaction of sugars with proteins, lipids, and nucleic acids []. These compounds are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications, aging, and neurodegenerative diseases [, , , ]. 3DG acts as a precursor for the formation of AGEs, contributing to their accumulation in tissues and exacerbating their detrimental effects [, ].

Synthesis Analysis

The synthesis of 3DG can be achieved through the Maillard reaction, specifically via the degradation of glucose and fructose [, , , ]. The conditions for its formation include the presence of amines or amino acids, a phosphate buffer, and trace metal ions []. While 3DG is naturally produced during the Maillard reaction, its synthesis for research purposes can be challenging due to its high reactivity and instability.

Chemical Reactions Analysis

3DG is a highly reactive compound that readily participates in a variety of chemical reactions. Its primary reaction of interest is its involvement in the Maillard reaction, leading to the formation of AGEs [, , , , , , , , , , , , , ]. 3DG can react with amino acids, such as lysine and arginine, to form AGEs like pentosidine, Nε-(carboxymethyl)lysine (CML), and Nε-(carboxyethyl)lysine (CEL) [, , , , , ]. It can also be detoxified by enzymes like aldose reductase and 3DG reductase, converting it into less reactive compounds such as 3-deoxyfructose (3DF) and 3-deoxy-2-keto-gluconic acid (DGA) [, , , , , ].

Mechanism of Action

The mechanism of action of 3DG primarily involves its role as a potent glycating agent in the formation of AGEs [, ]. 3DG reacts with free amino groups of proteins, lipids, and nucleic acids, forming irreversible cross-links and contributing to the accumulation of AGEs in tissues [, , ]. These AGEs can then interact with cellular receptors like the receptor for advanced glycation end-products (RAGE), triggering downstream signaling pathways that contribute to inflammation, oxidative stress, and cellular dysfunction [, , , ].

Applications
  • Diabetes and its complications: 3DG is studied as a potential contributor to the development and progression of diabetic complications, including nephropathy, retinopathy, and neuropathy [, , , , , , , , , ]. Research focuses on understanding the relationship between 3DG levels and the severity of diabetic complications, exploring potential therapeutic strategies to reduce 3DG accumulation or inhibit its action.
  • Aging: 3DG is implicated in the aging process due to its contribution to AGE accumulation [, ]. Research investigates the role of 3DG in age-related cellular dysfunction and tissue damage, exploring its potential as a target for interventions aimed at mitigating age-related decline.
  • Food Chemistry: 3DG is studied in food chemistry as a key intermediate in the Maillard reaction, influencing the flavor, color, and nutritional value of foods during processing and storage [, , , , , ]. Research focuses on understanding the factors that influence 3DG formation in food, developing methods to control its levels, and exploring its impact on food quality and safety.
  • Biomarker Development: 3DG is investigated as a potential biomarker for various diseases, including diabetes, chronic kidney disease, and schizophrenia [, , , ]. Research focuses on developing sensitive and reliable methods to measure 3DG levels in biological fluids, exploring its potential utility in disease diagnosis, monitoring, and risk assessment.

Glucose

Relevance: Glucose is a direct precursor to 3-deoxyglucosone in the Maillard reaction. [, , ] The structural difference lies in the absence of a hydroxyl group at the third carbon in 3-deoxyglucosone compared to glucose. [, , ] Both compounds are involved in the early stages of the Maillard reaction, but 3-deoxyglucosone is significantly more reactive and plays a more prominent role in forming advanced glycation end products (AGEs). [, ]

Fructose

Compound Description: Fructose is another simple sugar found naturally in fruits and honey. Like glucose, it's a significant source of energy for living organisms. In the context of the Maillard reaction, fructose demonstrates even higher reactivity than glucose, contributing to the formation of various intermediates, including 3-deoxyglucosone. []

Relevance: Fructose, similar to glucose, is a precursor to 3-deoxyglucosone in the Maillard reaction, but it exhibits higher reactivity in this process. [] Structurally, fructose differs from glucose in its isomeric form. While both contribute to AGE formation, the paper suggests that 3-deoxyglucosone production from fructose might not directly involve amino groups, unlike glucose. []

Relevance: Fructose-3-phosphate is a potential source of 3-deoxyglucosone in vivo, particularly within the lens of diabetic rats. [] The study suggests that this metabolite is produced from fructose and subsequently decomposes into 3-deoxyglucosone. [] This highlights the potential link between altered glucose metabolism and the accumulation of 3-deoxyglucosone, ultimately contributing to diabetic complications.

Advanced Glycation End Products (AGEs)

Compound Description: AGEs are a diverse group of compounds formed through the non-enzymatic reaction of sugars like glucose with proteins, lipids, or nucleic acids. This process, known as glycation, involves a complex cascade of reactions, with 3-deoxyglucosone acting as a key intermediate. AGEs have been implicated in various age-related diseases and diabetic complications. [, , ]

Relevance: 3-Deoxyglucosone is a crucial intermediate in the formation of AGEs. [, , ] While 3-deoxyglucosone itself is a reactive carbonyl species, it primarily contributes to the pathology of diabetes and aging by serving as a precursor for the generation of various AGEs. These AGEs, in turn, exert their damaging effects on tissues and organs, contributing to the development of complications.

Nε-carboxymethyllysine (CML)

Compound Description: Nε-carboxymethyllysine (CML) is a well-studied and prevalent AGE formed by the reaction of glucose with lysine residues in proteins. Its accumulation is associated with oxidative stress and inflammation, contributing to the development of diabetic complications. [, , , ]

Relevance: CML is a specific type of AGE formed through the Maillard reaction, in which 3-deoxyglucosone plays a significant role as a reactive intermediate. [, , , ] The presence of elevated levels of 3-deoxyglucosone can accelerate the formation of CML, contributing to the progression of diabetic complications.

Pentosidine

Compound Description: Pentosidine is another fluorescent AGE formed during the Maillard reaction. It is a cross-link formed between lysine and arginine residues in proteins. Pentosidine is often used as a biomarker for monitoring the progression of diabetic complications and aging due to its relative stability and ease of detection. [, , , ]

Relevance: Like CML, pentosidine is a specific type of AGE formed through the Maillard reaction, which 3-deoxyglucosone is known to accelerate. [, , , ] Increased levels of 3-deoxyglucosone would lead to a higher rate of pentosidine formation, further contributing to the development of age-related diseases and diabetic complications.

Methylglyoxal (MGO)

Compound Description: Methylglyoxal (MGO) is a highly reactive dicarbonyl compound formed as a byproduct of glucose metabolism. It plays a role in the formation of AGEs, particularly through its reaction with arginine residues in proteins. Elevated levels of MGO are associated with various pathological conditions, including diabetes and neurodegenerative disorders. [, , , , ]

Relevance: Although methylglyoxal can be formed independently, it can also be generated through the degradation of 3-deoxyglucosone. [, , , , ] Both are highly reactive dicarbonyl compounds that contribute to the formation of AGEs. The accumulation of either compound can accelerate AGE formation, amplifying the risk of developing diabetic complications and exacerbating age-related pathologies.

Glyoxal

Compound Description: Glyoxal, another highly reactive dicarbonyl compound, is formed during glucose autoxidation and lipid peroxidation. Like other reactive carbonyl species, glyoxal readily reacts with proteins, leading to the formation of AGEs and contributing to cellular damage. [, , ]

Relevance: While glyoxal is not directly derived from 3-deoxyglucosone, both are reactive carbonyl species and key players in the formation of AGEs. [, , ] Elevated levels of either compound, whether through increased production or impaired detoxification, contribute to the pathogenesis of diabetic complications and accelerate age-related damage by promoting the formation of AGEs.

5-hydroxymethyl-furan-2-carbaldehyde (5-HMF)

Compound Description: 5-hydroxymethyl-furan-2-carbaldehyde (5-HMF) is a well-known indicator of heat treatment in sugar-containing foods. It is formed through the dehydration of sugars, particularly fructose, under acidic conditions. While not directly related to 3-deoxyglucosone in terms of biosynthesis, both are indicators of sugar degradation and potential precursors to further reactions, including those leading to AGEs. [, , ]

Relevance: 5-HMF and 3-deoxyglucosone are both indicators of sugar degradation pathways, although their formation mechanisms and reactivity differ. [, , ] While 3-deoxyglucosone is a key player in the Maillard reaction and AGE formation, 5-HMF is considered more of a marker for heat treatment and storage conditions in food chemistry.

3-Deoxyfructose (3DF)

Compound Description: 3-Deoxyfructose (3DF) is a sugar formed during the metabolism of 3-deoxyglucosone. It is considered a less reactive compound compared to its precursor and is often used as a marker for 3-deoxyglucosone activity in vivo. []

Relevance: 3-Deoxyfructose is a direct metabolite of 3-deoxyglucosone, formed through one of the primary detoxification pathways of this reactive dicarbonyl compound. [] Elevated levels of 3-deoxyfructose can indirectly reflect increased 3-deoxyglucosone activity and potential accumulation, indicating an increased risk of AGE formation and associated pathologies.

3-deoxy-2-keto-gluconic acid (DGA)

Compound Description: 3-Deoxy-2-keto-gluconic acid (DGA) represents another metabolic product of 3-deoxyglucosone degradation. Similar to 3DF, its presence can indirectly reflect the activity of 3-deoxyglucosone and its potential contribution to diabetic complications. []

Relevance: Like 3DF, 3-deoxy-2-keto-gluconic acid is a degradation product of 3-deoxyglucosone, reflecting the activity of this reactive dicarbonyl compound in vivo. [] Measuring DGA levels, particularly in red blood cells, could provide valuable insights into the metabolic flux of 3-deoxyglucosone and its potential contribution to diabetic complications.

Glucosone

Compound Description: Glucosone is an α-dicarbonyl compound formed during the degradation of glucose, primarily via oxidative pathways. While not directly derived from 3-deoxyglucosone, glucosone shares structural similarities with 3-deoxyglucosone and participates in similar reactions leading to the formation of AGEs. []

Relevance: Glucosone, similar to 3-deoxyglucosone, is an α-dicarbonyl compound, although they differ in their formation pathways. [] Both contribute to AGE formation, and their accumulation reflects a state of increased carbonyl stress, potentially contributing to diabetic complications.

Amadori Compounds

Compound Description: Amadori compounds represent early-stage glycation products formed by the reversible reaction of glucose with the amino group of proteins, specifically the ε-amino group of lysine. These compounds, while less stable than AGEs, can further react and rearrange to form 3-deoxyglucosone and other reactive intermediates, ultimately contributing to the formation of AGEs. [, ]

Relevance: Amadori compounds are early intermediates in the Maillard reaction, and their degradation can lead to the formation of 3-deoxyglucosone. [, ] This highlights the continuous and interconnected nature of the Maillard reaction, where early glycation products contribute to the formation of more reactive intermediates like 3-deoxyglucosone, ultimately driving AGE formation and the development of diabetic complications.

Semantic Scholar Paper Reference Links:

Properties

CAS Number

4084-27-9

Product Name

3-Deoxyglucosone

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N

SMILES

C(C(C(CO)O)O)C(=O)C=O

Synonyms

3-Deoxy-D-erythro-hexulose; 2-Keto-3-deoxyglucose; D-3-Deoxyglucosone; 3-Deoxy-D-erythro-hexos-2-ulose; 3DG; 3-Deoxy-D-glucosone;

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O

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